3-Ethoxybenzhydrazide

Catalog No.
S1892509
CAS No.
27830-16-6
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxybenzhydrazide

CAS Number

27830-16-6

Product Name

3-Ethoxybenzhydrazide

IUPAC Name

3-ethoxybenzohydrazide

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)

InChI Key

ROKJUCOMVRXSAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NN

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NN

3-Ethoxybenzhydrazide is an organic compound characterized by the presence of an ethoxy group and a hydrazide functional group. Its chemical structure can be represented as C10_{10}H14_{14}N2_2O, where the ethoxy group (–O–C2_2H5_5) is attached to a benzhydrazide framework. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

, including:

  • Synthesis Reactions: It can be synthesized through the reaction of 3-ethoxybenzoic acid with hydrazine hydrate.
  • Decomposition Reactions: Under certain conditions, such as heating, it may decompose into simpler compounds.
  • Substitution Reactions: The hydrazide group can undergo nucleophilic substitution reactions, allowing for modifications to enhance its properties.

Research indicates that 3-Ethoxybenzhydrazide exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown it possesses activity against various bacterial strains.
  • Antioxidant Activity: It may help in scavenging free radicals, contributing to its potential therapeutic effects.
  • Anti-inflammatory Effects: Preliminary investigations suggest it could modulate inflammatory pathways.

The synthesis of 3-Ethoxybenzhydrazide typically involves the following steps:

  • Formation of Benzoyl Hydrazine: Reacting benzoic acid derivatives with hydrazine.
  • Esterification: The introduction of the ethoxy group can be achieved through an esterification reaction using ethyl alcohol and an acid catalyst.
  • Purification: The product is often purified by recrystallization or chromatography to obtain a high-purity compound.

3-Ethoxybenzhydrazide has several applications:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential lead compound for drug development.
  • Agriculture: It may be used in developing agrochemicals for pest control or plant growth regulation.
  • Material Science: Its unique properties make it suitable for creating polymers or coatings.

Interaction studies involving 3-Ethoxybenzhydrazide have focused on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against various pathogens or cell lines.

3-Ethoxybenzhydrazide shares structural similarities with other hydrazides and benzhydrazides. Some comparable compounds include:

Compound NameStructure FeaturesUnique Aspects
BenzhydrazideContains a benzhydrazine frameworkBasic structure without ethyl group
4-MethylbenzhydrazideMethyl group at the para positionEnhanced lipophilicity
EthylbenzohydrazideEthyl group attached directly to the benzhydrazineSimilar but lacks the ethoxy group

3-Ethoxybenzhydrazide is unique due to its specific ethoxy substitution, which may influence its solubility and biological activity compared to these similar compounds.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27830-16-6

Wikipedia

3-Ethoxybenzhydrazide

Dates

Last modified: 08-16-2023

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